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Abstract

The crystal lattice energy (UL) of an ionic compound such as potassium succinate
(K2C4H40a4) is a critical thermodynamic parameter that governs its stability, solubility, and
dissolution rate—properties of profound interest in pharmaceutical sciences and materials
science. This technical guide provides a comprehensive overview of the primary methodologies
for determining the crystal lattice energy of potassium succinate. It details the theoretical
frameworks and experimental protocols for the Born-Haber cycle and the Kapustinskii equation,
alongside an introduction to computational approaches. Due to the current unavailability of the
experimental standard enthalpy of formation for solid potassium succinate, a complete Born-
Haber cycle calculation cannot be finalized. However, this guide presents a theoretical cycle to
illustrate the principles and required thermodynamic data. All available quantitative data are
summarized in structured tables, and key experimental workflows are visualized using
Graphviz diagrams to facilitate understanding.

Introduction to Crystal Lattice Energy

Crystal lattice energy is defined as the enthalpy change accompanying the formation of one
mole of a crystalline ionic solid from its constituent gaseous ions.[1][2] It is a measure of the
strength of the electrostatic forces holding the ions together in the crystal lattice.[2] A more
exothermic lattice energy generally corresponds to a more stable and less soluble crystal.[3]
The direct measurement of lattice energy is not experimentally feasible; therefore, it is typically
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determined indirectly through thermochemical cycles or estimated using theoretical models.[1]

[4]

Methodologies for Determining Lattice Energy

There are three primary approaches to determining the crystal lattice energy of potassium
succinate:

e The Born-Haber Cycle: A thermochemical cycle based on Hess's Law that relates the lattice
energy to a series of experimentally measurable enthalpy changes.[4][5][6]

e The Kapustinskii Equation: An empirical equation that provides an estimation of the lattice
energy based on the ionic radii and charges of the constituent ions.[2]

o Computational Methods: Quantum mechanical calculations, such as those based on Density
Functional Theory (DFT), which can predict lattice energies with increasing accuracy.[7]

The Born-Haber Cycle for Potassium Succinate

The Born-Haber cycle is a powerful tool for determining lattice energy by applying Hess's Law,
which states that the total enthalpy change for a reaction is independent of the pathway taken.
[5] The cycle equates the standard enthalpy of formation (AHf°) of the ionic solid to the sum of
the enthalpy changes for a series of steps that form the gaseous ions from the elements in their
standard states.[6]

Theoretical Born-Haber Cycle

The formation of solid potassium succinate from its constituent elements (potassium and the
components of the succinate ion) can be represented by the following theoretical Born-Haber
cycle.
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Caption: Theoretical Born-Haber cycle for potassium succinate.

Experimental Protocol: Born-Haber Cycle Steps

The determination of the lattice energy of potassium succinate via the Born-Haber cycle
requires the experimental determination of several enthalpy changes. The overall equation for
the lattice energy based on the cycle is:

UL = AHf°[K2CaH40a(s)] - 2 * AHsub(K) - 2 * IE1(K) - AHf°[CaH40427(g)]
Where:
o AHf°[K2C4H40a4(s)] is the standard enthalpy of formation of solid potassium succinate.

e AHsub(K) is the enthalpy of sublimation of potassium.
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e |E1(K) is the first ionization energy of potassium.
o AHf°[C4H40427(g)] is the standard enthalpy of formation of the gaseous succinate dianion.
The protocol for obtaining these values involves:

o Calorimetry: The standard enthalpy of formation of solid potassium succinate (AHf°
[K2C4H40a4(s)]) would be determined using reaction calorimetry. This is a crucial value that is
currently unavailable in the literature.

e Spectroscopy and Literature Data: The enthalpy of sublimation and the first ionization energy
of potassium are well-established values obtained from spectroscopic and thermochemical
measurements.

o Thermochemical Cycles for the Anion: The standard enthalpy of formation of the gaseous
succinate dianion (AHf°[C4aHa0427(g)]) is itself a complex value to obtain. It can be broken
down into a series of steps involving the formation of succinic acid, its sublimation,
atomization of the elements, and the electron affinities of the resulting radical and
monoanion.

Available Thermodynamic Data

The following table summarizes the known thermodynamic data required for the Born-Haber
cycle for potassium succinate. The critical missing value is the standard enthalpy of formation
of solid potassium succinate.
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Parameter Symbol Value (kJ/mol) Citation
Enthalpy of

Sublimation of AHsub(K) 89 [8]
Potassium

First lonization Energy
_ IE1(K) 418.8
of Potassium

Standard Enthalpy of
Formation of Succinic AHf[CaH604(Q)] -795.63 [9]
Acid (gas)

Enthalpy of
Sublimation of AHsub(CaHeOa4) 113.3+1.3 [6][10]
Succinic Acid

Standard Enthalpy of
Formation of _

) ) AHf[K2C4H40a4(S)] Data not available
Potassium Succinate

(solid)

Enthalpy of Formation

of Succinate Dianion AHf[C4H40427(g)] Data not available

(gas)

The Kapustinskii Equation

For cases where the necessary thermodynamic data for the Born-Haber cycle are unavailable,
the Kapustinskii equation provides a method to estimate the lattice energy.[2] This equation is
particularly useful for novel ionic compounds.

The Equation

The Kapustinskii equation is given as:
UL=(K'*v*|zt|*|z7|)/ (r* +17)

Where:
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K'is a constant (1.21 x 103 kJ-pm/mol).

v is the number of ions in the empirical formula.

z* and z~ are the charges of the cation and anion, respectively.

r+ and r~ are the thermochemical radii of the cation and anion, respectively.

Application to Potassium Succinate

For potassium succinate (K2C4H4Oa):

v =3 (2 K* ions and 1 C4H4042~ ion)
e zt=+1

e 727 =-2

e rt(K*) =138 pm

e 1~ (CaH40427) - The radius of the succinate dianion is not readily available and would need to
be estimated from its crystal structure or through computational modeling.

Due to the non-spherical nature of the succinate dianion, the Kapustinskii equation will provide
a rough estimate of the lattice energy.

Computational Approaches

Modern computational chemistry offers powerful tools for predicting the crystal lattice energy of
ionic compounds.

Methodology: Density Functional Theory (DFT)

DFT-based methods are commonly used to calculate the lattice energy of molecular crystals.[7]
The general workflow is as follows:
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Caption: Workflow for computational lattice energy determination.

Crystal Structure Data for Potassium Succinate

The crystal structure of potassium succinate trihydrate (CaH4O4K2 - 3H20) has been
determined.[11][12] This information is the starting point for any computational study. The
presence of water of hydration would need to be accounted for in the calculations, as it
contributes to the overall lattice energy through hydrogen bonding.
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Crystal Space Group a (A) b (A) c (A)
System

Orthorhombic Pnma 15.695(9) 7.592(3) 8.508(3)

Data from
Fonseca et al.
(1985)[11]

Conclusion

The determination of the crystal lattice energy of potassium succinate is a challenging but
essential task for understanding its physicochemical properties. While the Born-Haber cycle
provides a theoretically rigorous method, its application is currently hindered by the lack of
experimental data for the standard enthalpy of formation of solid potassium succinate. The
Kapustinskii equation offers a valuable estimation, though its accuracy is limited by the non-
spherical nature of the succinate anion. Computational methods, particularly DFT, present a
promising avenue for obtaining a reliable value for the lattice energy, provided that the crystal
structure is accurately known and the calculations are performed with a high level of theory.
Future experimental work to determine the standard enthalpy of formation of potassium
succinate is highly recommended to enable a complete and accurate Born-Haber cycle
analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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